"2-(3-Acetoxybenzoyl) furan IUPAC name and structure"
"2-(3-Acetoxybenzoyl) furan IUPAC name and structure"
An In-depth Technical Guide to 3-(Furan-2-carbonyl)phenyl acetate
Section 1: Nomenclature and Chemical Identity
The compound specified by the common name "2-(3-Acetoxybenzoyl) furan" is a substituted aromatic ketone. For clarity and adherence to international standards, a systematic approach to its nomenclature is essential.
International Union of Pure and Applied Chemistry (IUPAC) Name
The preferred IUPAC name for this molecule is 3-(Furan-2-carbonyl)phenyl acetate .
This name is derived by treating the molecule as a phenyl acetate ester, where the phenyl ring is substituted at the 3-position with a furan-2-carbonyl group (also known as a furoyl group). An equally valid systematic name is (3-acetoxyphenyl)(furan-2-yl)methanone , which names the compound as a ketone (methanone) with two specified substituents.
Chemical Identity
To facilitate database searches and regulatory compliance, the following identifiers have been determined for this compound.
| Identifier | Value |
| Preferred IUPAC Name | 3-(Furan-2-carbonyl)phenyl acetate |
| Systematic Name | (3-Acetoxyphenyl)(furan-2-yl)methanone |
| Common Name | 2-(3-Acetoxybenzoyl) furan |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| CAS Number | Not available in searched literature. |
Section 2: Molecular Structure and Physicochemical Properties
Chemical Structure
The structure consists of a central carbonyl group linking a furan ring at its 2-position and a phenyl ring at its 1-position. The phenyl ring is further substituted with an acetoxy group at the 3-position (meta- to the ketone).
Physicochemical Properties (Predicted)
The following properties are calculated based on the chemical structure and provide insight into the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 56.51 Ų | Computational Prediction |
| LogP (Octanol-Water Partition Coeff.) | 2.5 - 3.0 | Computational Prediction |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Section 3: Proposed Synthesis and Purification
While specific literature for the synthesis of this exact molecule is scarce, a reliable route can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation.
Retrosynthetic Analysis
The primary disconnection is at the ketone bridge, separating the furan ring from the substituted phenyl ring. This suggests a Friedel-Crafts acylation of furan with a suitable 3-acetoxybenzoyl electrophile. The acylating agent, 3-acetoxybenzoyl chloride, can be readily prepared from commercially available 3-hydroxybenzoic acid.
Proposed Synthetic Protocol
This two-step protocol is designed for high-yield and purity, leveraging common laboratory reagents and techniques.
Step 1: Synthesis of 3-Acetoxybenzoyl Chloride
-
Acetylation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Chlorination: Evaporate the solvent to yield 3-acetoxybenzoic acid. Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Isolation: Reflux the mixture for 1-2 hours. After cooling, remove excess thionyl chloride under reduced pressure to obtain crude 3-acetoxybenzoyl chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation of Furan
-
Reaction Setup: In a flask under an inert nitrogen atmosphere, dissolve furan (1.5 eq) in a suitable solvent like DCM or 1,2-dichloroethane (DCE). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq). The choice of a milder Lewis acid like SnCl₄ is often preferred for sensitive substrates like furan to minimize polymerization.
-
Acylation: Add a solution of 3-acetoxybenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled mixture.
-
Reaction Execution: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor via TLC. The Friedel-Crafts acylation of benzofurans is a known method, although it can sometimes suffer from poor regioselectivity without directing groups.[2]
-
Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 3-(Furan-2-carbonyl)phenyl acetate.
Section 4: Spectroscopic Characterization (Predicted)
Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Protons | Rationale |
| Furan H5 | 7.8 - 8.0 | dd | 1H | Deshielded by adjacent oxygen and ketone. |
| Phenyl H2, H6 | 7.6 - 7.8 | m | 2H | Aromatic protons ortho/para to the ester and ortho to the ketone. |
| Furan H3 | 7.2 - 7.4 | dd | 1H | Furan proton adjacent to the ketone-substituted carbon. |
| Phenyl H4, H5 | 7.1 - 7.3 | m | 2H | Remaining aromatic protons. |
| Furan H4 | 6.6 - 6.8 | dd | 1H | Furan proton between two carbons. |
| Methyl | 2.3 - 2.4 | s | 3H | Acetate methyl group protons. |
| ¹³C NMR | Predicted δ (ppm) | Rationale |
| Ketone C=O | 180 - 185 | Typical range for an aryl-heteroaryl ketone. |
| Ester C=O | 168 - 170 | Characteristic of an acetate ester carbonyl.[3] |
| Furan C2 | 152 - 154 | Carbon bearing the ketone, adjacent to oxygen. |
| Phenyl C3 | 150 - 152 | Carbon bearing the acetoxy group. |
| Furan C5 | 147 - 149 | Furan carbon adjacent to oxygen. |
| Phenyl C1 | 137 - 139 | Carbon attached to the ketone. |
| Aromatic C-H | 113 - 132 | Range for remaining furan and phenyl carbons. |
| Methyl C | 20 - 22 | Acetate methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1765 | C=O Stretch | Acetate Ester |
| ~1660 | C=O Stretch | Aryl Ketone |
| ~1580, ~1480 | C=C Stretch | Aromatic Rings |
| ~1200 | C-O Stretch | Ester |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 230.
-
Key Fragments:
-
m/z = 188: Loss of the ketene group (CH₂=C=O) from the acetate.
-
m/z = 121: Cleavage to form the 3-hydroxyphenylcarbonyl cation.
-
m/z = 95: Formation of the furan-2-carbonyl (furoyl) cation.
-
m/z = 43: Acetyl cation (CH₃CO⁺), likely a prominent peak.
-
Section 5: Potential Applications in Drug Discovery
The furan scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Its presence is often associated with a wide spectrum of biological activities.
The Furan Moiety as a Bioisostere and Pharmacophore
The furan ring is often used as a bioisostere for phenyl or thiophene rings, offering unique electronic properties and metabolic profiles.[4] Furan derivatives have demonstrated significant therapeutic potential across various disease areas:
-
Anticancer: Furan-containing molecules can induce apoptosis or inhibit key enzymes in cancer cells.[4]
-
Antimicrobial: The furan ring is a core component of drugs like nitrofurantoin, where it is crucial for antibacterial activity.[4]
-
Anti-inflammatory: Certain furan derivatives exhibit potent anti-inflammatory effects.[5]
-
CNS Disorders: The scaffold is present in compounds that modulate neurotransmitter activity.[4]
Prospective Biological Activity
Given the structural features of 3-(Furan-2-carbonyl)phenyl acetate—an aryl ketone linkage and a furan ring—it is plausible to hypothesize potential bioactivity. The molecule could be investigated as a candidate for:
-
Enzyme Inhibition: The aryl ketone motif is common in enzyme inhibitors. This compound could be screened against kinases, proteases, or other enzyme classes relevant to oncology or inflammation.
-
Receptor Antagonism: The rigid structure may allow for specific binding to G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Precursor for Novel Heterocycles: This compound could serve as a versatile starting material for the synthesis of more complex, biologically active molecules, such as benzofuran derivatives.[6][7]
It must be emphasized that these are prospective applications based on chemical structure and the known activities of the furan scaffold.[8] Rigorous experimental screening and biological validation are required to confirm any therapeutic potential.
Section 6: Conclusion
3-(Furan-2-carbonyl)phenyl acetate is a well-defined chemical entity featuring a furan ring linked to an acetoxy-substituted phenyl ring via a ketone bridge. While not extensively documented in current literature, its synthesis is feasible through established methods like Friedel-Crafts acylation. Its structure can be unambiguously confirmed using standard spectroscopic techniques. The prevalence of the furan scaffold in pharmacologically active compounds suggests that this molecule could be a valuable subject for investigation in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammation.
Section 7: References
-
PMC - NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
ACS Publications. (2026-01-17). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters. [Link]
-
PubChem - NIH. (n.d.). 2-Acetylbenzofuran. [Link]
-
ResearchGate. (2025-10-14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
NIH. (2022-07-19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E). [Link]
-
Beaudry Research Group - Oregon State University. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Georganics. (n.d.). Furan derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Wikipedia. (n.d.). Furan. [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Ataman Kimya. (n.d.). PHENYL ACETATE. [Link]
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]
-
American Chemical Society. (2026-01-06). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. [Link]
-
PubChem - NIH. (n.d.). Furfuralacetone. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sciforum.net [sciforum.net]
- 3. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Uses of Furan_Chemicalbook [chemicalbook.com]
